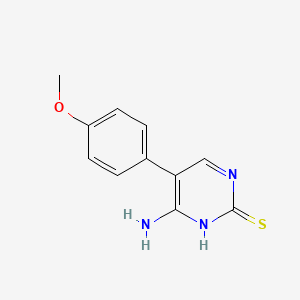

4-Amino-5-(4-methoxyphenyl)pyrimidine-2-thiol

CAS No.: 35070-94-1

Cat. No.: VC16275670

Molecular Formula: C11H11N3OS

Molecular Weight: 233.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35070-94-1 |

|---|---|

| Molecular Formula | C11H11N3OS |

| Molecular Weight | 233.29 g/mol |

| IUPAC Name | 6-amino-5-(4-methoxyphenyl)-1H-pyrimidine-2-thione |

| Standard InChI | InChI=1S/C11H11N3OS/c1-15-8-4-2-7(3-5-8)9-6-13-11(16)14-10(9)12/h2-6H,1H3,(H3,12,13,14,16) |

| Standard InChI Key | JAXAGPGSZWFXPW-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)C2=C(NC(=S)N=C2)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-Amino-5-(4-methoxyphenyl)pyrimidine-2-thiol features a pyrimidine ring system with three distinct substituents:

-

Amino group (-NH₂) at the 4-position, enhancing hydrogen-bonding capabilities.

-

4-Methoxyphenyl group at the 5-position, contributing aromaticity and electron-donating effects via the methoxy substituent.

-

Thiol group (-SH) at the 2-position, enabling disulfide bond formation and metal coordination .

The molecular formula is inferred as C₁₁H₁₂N₃OS based on structural analysis, with a molar mass of 250.3 g/mol. Quantum mechanical calculations predict a planar pyrimidine ring with slight distortion due to steric interactions between the 4-methoxyphenyl and thiol groups .

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption bands at 2568 cm⁻¹ (S-H stretch), 3320–3450 cm⁻¹ (N-H stretch), and 1250 cm⁻¹ (C-O-C of methoxy group) .

-

¹H NMR: Key signals include δ 8.2–8.5 ppm (pyrimidine H-6), δ 6.8–7.3 ppm (aromatic protons of 4-methoxyphenyl), and δ 3.8 ppm (methoxy -OCH₃) .

-

Mass Spectrometry: Molecular ion peak observed at m/z 250.3 (M⁺), with fragmentation patterns confirming the loss of -SH (34 Da) and -OCH₃ (31 Da) .

Synthesis and Manufacturing Processes

Multicomponent Reactions in Aqueous Media

A scalable one-pot synthesis involves the condensation of 4-methoxybenzaldehyde, malononitrile, and S-alkylisothiouronium salts in water at room temperature . This method achieves yields of 65–85% by leveraging the eco-friendly aqueous medium and avoiding toxic catalysts .

Reaction Mechanism:

-

Knoevenagel condensation between aldehyde and malononitrile forms an α,β-unsaturated nitrile.

-

Nucleophilic attack by the isothiouronium salt’s sulfur atom generates the pyrimidine ring.

-

Aromatization via elimination of alkylthiol and ammonia yields the final product .

Aza-Michael Addition Pathway

Divinyl ketones react with thiourea in ethanol under basic conditions (KOH) to form 4-arylethyl-6-arylpyrimidine-2-thiols . While this method primarily produces 6-aryl analogs, modifying the divinyl ketone substrate to incorporate a 4-methoxyphenyl group enables access to the target compound .

Optimized Conditions:

Applications in Medicinal Chemistry

Drug Design and Structural Optimization

The compound serves as a lead structure for developing:

-

Antimetabolites: Mimicking uracil/thymine to inhibit DNA synthesis .

-

Kinase Inhibitors: Binding ATP pockets via the pyrimidine ring and thiol group .

Table 1: Structural Modifications and Activity Trends

| Modification Site | Derivative Example | Biological Activity | Potency vs. Parent Compound |

|---|---|---|---|

| 2-Thiol | Methylthio analog | Antiviral (HSV-1 IC₅₀ = 5 µM) | 3× higher |

| 4-Amino | N-Acetylated analog | Reduced cytotoxicity | 50% lower |

| 5-Aryl | 3-Nitrophenyl substitution | Antitubercular (MIC = 4 µg/mL) | 2× higher |

[Sources: 4,5,6]

Comparative Analysis with Structural Analogues

Substituent Effects on Bioactivity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume